Diethyl maleate
Overview
Description
Diethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄. It is a maleate ester, specifically the diethyl ester of maleic acid. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Diethyl maleate (DEM) is a thiol-reactive α,β-unsaturated carbonyl compound . It primarily targets glutathione (GSH) , a crucial antioxidant in cells . DEM also targets the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway , which plays a significant role in cellular response to oxidative stress .
Mode of Action
DEM interacts with its targets by depleting glutathione (GSH) in exposed cells . This depletion is due to the reaction of DEM with the sulfhydryl group of glutathione, blocking its function and producing oxidative stress . Additionally, DEM acts as an activator of the Nrf2 transcription factor , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Biochemical Pathways
The primary biochemical pathway affected by DEM is the glutathione pathway . By depleting GSH, DEM disrupts the balance of antioxidants in the cell, leading to oxidative stress . This oxidative stress can then influence various cellular processes, including those involved in inflammation and cell death .
In addition, DEM affects the Nrf2-antioxidant response pathway . Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription .
Result of Action
The action of DEM leads to several molecular and cellular effects. The depletion of GSH can lead to increased oxidative stress within the cell . This oxidative stress can affect various cellular processes, potentially leading to cell damage or death .
Furthermore, the activation of the Nrf2 pathway by DEM can lead to the upregulation of various antioxidant and cytoprotective genes . This can help protect cells against the damaging effects of oxidative stress .
Action Environment
The action, efficacy, and stability of DEM can be influenced by various environmental factors. For instance, the presence of other oxidative stressors can potentially enhance the effects of DEM . Additionally, the specific cellular environment, such as the levels of GSH and the status of the Nrf2 pathway, can influence the action of DEM .
Biochemical Analysis
Biochemical Properties
Diethyl maleate: plays a significant role in biochemical reactions. It interacts with biomolecules such as glutathione (GSH), a crucial antioxidant in cells . The nature of these interactions involves the depletion of GSH in exposed cells .
Cellular Effects
This compound: has profound effects on various types of cells and cellular processes. By depleting GSH, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of This compound is primarily through its interactions with GSH. As a thiol-reactive compound, it can bind to GSH, leading to its depletion in cells . This interaction can result in changes in gene expression and potentially affect enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl maleate is typically synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to reflux, allowing water to be separated and removed. The reaction continues until no more water is produced, after which the mixture is cooled, washed, dried, and distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diethyl fumarate.
Reduction: It can be reduced to form diethyl succinate.
Substitution: this compound can participate in substitution reactions, such as the Michael addition reaction with amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Michael addition reaction typically involves amines and is conducted under mild conditions
Major Products Formed:
Oxidation: Diethyl fumarate.
Reduction: Diethyl succinate.
Substitution: Various substituted maleates depending on the reactants used
Scientific Research Applications
Diethyl maleate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Dimethyl maleate
- Dibutyl maleate
- Diethyl fumarate
Comparison: Diethyl maleate is unique in its balance of reactivity and stability. Compared to dimethyl maleate and dibutyl maleate, this compound offers a moderate reactivity that makes it suitable for a wide range of applications without being overly reactive. Diethyl fumarate, on the other hand, is more commonly used in polymer chemistry due to its higher reactivity .
Properties
IUPAC Name |
diethyl (Z)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020464 | |
Record name | Diethyl maleate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
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Record name | Diethyl maleate | |
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Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
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Boiling Point |
218.00 °C. @ 760.00 mm Hg | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.40E+04 mg/L @ 30 °C (exp) | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
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CAS No. |
141-05-9, 623-91-6, 68988-24-9 | |
Record name | Diethyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |
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Record name | Diethyl maleate | |
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Record name | DIETHYL MALEATE | |
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Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
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Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
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Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |
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Record name | Diethyl maleate | |
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Record name | Diethyl maleate | |
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Record name | DIETHYL MALEATE | |
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Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 - 2 °C | |
Record name | Diethyl fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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